Kudinoside D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H72O17 |

|---|---|

Molecular Weight |

909.1 g/mol |

IUPAC Name |

19-hydroxy-10-[5-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one |

InChI |

InChI=1S/C47H72O17/c1-21-28(50)30(52)32(54)37(59-21)63-35-34(62-38-33(55)31(53)29(51)24(19-48)60-38)23(49)20-58-39(35)61-27-12-13-42(4)25(41(27,2)3)11-14-44(6)26(42)10-9-22-36-46(8,57)45(7)16-18-47(36,40(56)64-45)17-15-43(22,44)5/h9-10,21,23-35,37-39,48-55,57H,11-20H2,1-8H3 |

InChI Key |

ROLIIKCIEQNTMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Kudinoside D: Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kudinoside D is a triterpenoid (B12794562) saponin (B1150181) isolated from the leaves of Ilex kudingcha, a plant used in traditional Chinese medicine.[1] This document provides a comprehensive overview of the chemical structure of this compound, its biological activities with a focus on its anti-adipogenic effects, and detailed protocols for relevant experimental procedures. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure of this compound

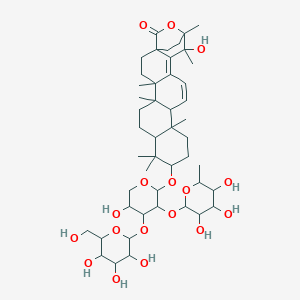

This compound is a complex glycoside with a pentacyclic triterpenoid aglycone. The definitive structure was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Systematic Name (IUPAC): 3-O-[β-D-glucopyranosyl-(1→3)]-[α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranosyl-kudinlactone

Molecular Formula: C₄₇H₇₂O₁₇[2]

Molecular Weight: 909.06 g/mol [2]

The structure consists of a kudinlactone aglycone and a trisaccharide chain attached at the C-3 position. The sugar chain is composed of arabinose, rhamnose, and glucose with specific glycosidic linkages as detailed in the IUPAC name.

Biological Activity: Anti-Adipogenesis via AMPK Pathway Modulation

This compound has been shown to suppress adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1] This anti-adipogenic effect is mediated through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]

Quantitative Data on Anti-Adipogenic Effects

The following table summarizes the key quantitative findings from a study by Che et al. (2018) on the effects of this compound on 3T3-L1 preadipocytes.

| Parameter | Value | Cell Line | Reference |

| IC₅₀ for lipid droplet reduction | 59.49 μM | 3T3-L1 | [1] |

| Treatment Concentrations | 0 to 40 μM | 3T3-L1 | [1] |

Table 1: Quantitative data on the anti-adipogenic activity of this compound.

The study demonstrated that this compound dose-dependently reduced cytoplasmic lipid droplets in differentiating 3T3-L1 adipocytes.[1]

Modulation of Adipogenic Transcription Factors and AMPK Signaling

This compound treatment leads to the downregulation of key adipogenic transcription factors and the activation of the AMPK pathway.

| Protein/Gene | Effect of this compound | Pathway | Reference |

| PPARγ | Significantly repressed | Adipogenesis | [1] |

| C/EBPα | Significantly repressed | Adipogenesis | [1] |

| SREBP-1c | Significantly repressed | Adipogenesis | [1] |

| Phospho-AMPK | Increased | AMPK Signaling | [1] |

| Phospho-ACC | Increased | AMPK Signaling | [1] |

Table 2: Effect of this compound on key proteins in adipogenesis and AMPK signaling.

The increased phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), indicates the activation of this energy-sensing pathway, which in turn inhibits adipogenesis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's anti-adipogenic effects.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol is adapted from standard methods for 3T3-L1 cell culture and induced differentiation.[3][4]

1. Cell Culture:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Grow cells to confluence.

2. Induction of Differentiation:

-

Two days post-confluence (Day 0), replace the medium with differentiation medium I (DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 μM dexamethasone, and 10 μg/mL insulin).

-

On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 μg/mL insulin).

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated (typically Day 8-10).

3. This compound Treatment:

-

During the differentiation process, treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 μM).

Oil Red O Staining

This protocol is used to visualize and quantify lipid accumulation in differentiated adipocytes.[5][6]

1. Fixation:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 10% formalin in PBS for at least 1 hour.

2. Staining:

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.

-

Wash the cells with water multiple times until the excess stain is removed.

3. Quantification:

-

For quantification, elute the stain from the cells using 100% isopropanol.

-

Measure the absorbance of the eluate at a wavelength of 500 nm.

Western Blot Analysis

This protocol is for the detection and quantification of specific proteins involved in the AMPK signaling pathway.[7][8]

1. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against total AMPK, phospho-AMPK (Thr172), total ACC, and phospho-ACC overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal and quantify the band intensities using densitometry software.

Conclusion

This compound is a bioactive triterpenoid saponin with a well-defined chemical structure and significant anti-adipogenic properties. Its mechanism of action involves the activation of the AMPK signaling pathway and the subsequent downregulation of key adipogenic transcription factors. The detailed protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound and related compounds in the context of metabolic disorders such as obesity.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 4. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Western Blot Protocol for AMPK alpha 1 Antibody (NBP2-22127): Novus Biologicals [novusbio.com]

- 8. benchchem.com [benchchem.com]

Kudinoside D: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural origins of this compound, detailing its primary plant source. Furthermore, this document outlines a comprehensive experimental protocol for the isolation and purification of this compound. A key focus is placed on its molecular mechanism of action, specifically its role in the modulation of the AMP-activated protein kinase (AMPK) signaling pathway, which is visually represented. Quantitative data on the yield of this compound from its natural source is also presented in a structured format for clarity and ease of comparison.

Natural Source and Plant Origin

This compound is a naturally occurring triterpenoid saponin isolated from the leaves of the plant species Ilex kudingcha[1][2][3]. This plant, commonly known as Kudingcha or broadleaf holly, is a traditional Chinese medicinal herb and beverage[4][5]. Ilex kudingcha is recognized as the principal species containing a significant amount of various triterpenoid saponins, including this compound. The leaves of this plant are the primary source for the extraction of this bioactive compound.

Quantitative Analysis of this compound in Ilex kudingcha

The concentration of this compound can vary depending on the specific plant material and extraction methodology. The following table summarizes the quantitative yield of this compound from a crude extract of Ilex kudingcha as reported in a study focused on the isolation and purification of several kudinosides.

| Compound | Starting Material | Amount of Crude Extract (mg) | Amount of Purified Compound (mg) |

| This compound | Ilex kudingcha leaves | 645.90 | 4.04 |

Table 1: Quantitative yield of this compound from a crude extract of Ilex kudingcha leaves. Data extracted from a study on the isolation and purification of five triterpenoid saponins.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a detailed methodology for the isolation and purification of this compound from the leaves of Ilex kudingcha, based on established chromatographic techniques.

3.1. Plant Material and Extraction

-

Plant Material: Dried leaves of Ilex kudingcha.

-

Extraction: The dried leaves are pulverized and extracted with a suitable solvent, such as ethanol (B145695), to obtain a crude extract containing a mixture of triterpenoid saponins.

3.2. Purification

A multi-step purification process is employed to isolate this compound from the crude extract.

-

Initial Purification using Macroporous Resin:

-

The crude extract is subjected to chromatography on a macroporous resin column (e.g., HP20SS MCI-GEL).

-

The column is washed with water to remove impurities.

-

The saponin-rich fraction is then eluted with a gradient of ethanol in water.

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

The saponin-rich fraction is further purified using semi-preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed for optimal separation of the different kudinosides.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for the detection of saponins.

-

Fractions corresponding to the peak of this compound are collected.

-

-

Final Purification and Verification:

-

The collected fractions are concentrated to yield purified this compound.

-

The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Molecular Mechanism of Action: Modulation of the AMPK Signaling Pathway

This compound has been shown to exert its biological effects, particularly its anti-adipogenic properties, through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Figure 1: Signaling pathway of this compound in the modulation of adipogenesis.

This compound activates AMPK through phosphorylation. The activated AMPK (p-AMPK) then phosphorylates and inactivates its downstream target, acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This inactivation leads to a reduction in fatty acid production.

Furthermore, activated AMPK suppresses the expression of major adipogenic transcription factors, namely peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα). By downregulating these key regulators, this compound effectively inhibits adipogenesis, the process of new fat cell formation. This mechanism highlights the potential of this compound as a therapeutic agent for obesity and related metabolic disorders.

References

- 1. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Purification of Kudinosides from Kuding Tea by Semi-Preparative HPLC Combined with MCI-GEL Resin | Semantic Scholar [semanticscholar.org]

The AMPK Signaling Pathway Activation by Kudinoside D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) derived from the leaves of Ilex kudingcha, has emerged as a promising natural compound with significant therapeutic potential, particularly in the context of metabolic disorders.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activation of the AMP-activated protein kinase (AMPK) signaling pathway by this compound. As a crucial regulator of cellular energy homeostasis, the AMPK pathway presents a key target for the development of novel therapeutics for conditions such as obesity and type 2 diabetes. This document details the experimental evidence, quantitative data, and methodologies related to the action of this compound on this critical metabolic pathway.

Core Mechanism: AMPK Activation by this compound

The primary mechanism of action of this compound in modulating metabolic processes is through the activation of the AMPK signaling pathway. AMPK acts as a cellular energy sensor, and its activation initiates a cascade of events aimed at restoring cellular energy balance by promoting catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

This compound's Effect on Adipogenesis

Research has demonstrated that this compound suppresses adipogenesis, the process of preadipocyte differentiation into mature adipocytes, through its influence on the AMPK pathway.[1][2] In studies utilizing the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis, this compound has been shown to dose-dependently reduce the accumulation of cytoplasmic lipid droplets.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on 3T3-L1 adipocytes.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

| Parameter | Value | Cell Line | Reference |

| This compound Concentration Range | 0 - 40 µM | 3T3-L1 | [1] |

| IC50 for Lipid Droplet Reduction | 59.49 µM | 3T3-L1 | [1] |

Table 2: Effect of this compound on Key Protein Phosphorylation and Expression in 3T3-L1 Adipocytes

| Target Protein | Effect of this compound | Observation | Reference |

| pAMPK | Increased Phosphorylation | Dose-dependent increase | [1] |

| pACC | Increased Phosphorylation | Dose-dependent increase | [1] |

| PPARγ | Repressed Expression | Significant repression | [1] |

| C/EBPα | Repressed Expression | Significant repression | [1] |

| SREBP-1c | Repressed Expression | Significant repression | [1] |

Note: Specific fold-change values from densitometry analysis of Western blots are detailed in the primary literature.

Signaling Pathway and Experimental Workflow

The activation of AMPK by this compound and its subsequent effects on adipogenesis can be visualized through the following signaling pathway and experimental workflow diagrams.

Caption: this compound activates AMPK, leading to the inhibition of adipogenesis.

Caption: Experimental workflow for assessing the effects of this compound.

Upstream Regulation of AMPK: LKB1 and CaMKKβ

The activation of AMPK is primarily regulated by two upstream kinases: Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).

-

LKB1: This kinase is considered the major upstream activator of AMPK in response to cellular stress that alters the AMP:ATP ratio.

-

CaMKKβ: This kinase activates AMPK in response to increases in intracellular calcium levels, independent of the AMP:ATP ratio.

Currently, there is no direct experimental evidence to suggest which of these upstream kinases is specifically involved in the activation of AMPK by this compound. Further research is required to elucidate the precise upstream signaling events initiated by this compound.

Caption: Potential upstream regulators of this compound-mediated AMPK activation.

Downstream Effects: Potential for GLP-1 Secretion

Activation of the AMPK pathway has been linked to the stimulation of Glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells. GLP-1 is an incretin (B1656795) hormone that plays a vital role in glucose homeostasis by stimulating insulin (B600854) secretion, inhibiting glucagon (B607659) release, and promoting satiety. While this compound has been shown to activate AMPK, direct evidence of its ability to stimulate GLP-1 secretion is currently lacking in the scientific literature. This remains an important area for future investigation to fully understand the therapeutic potential of this compound in the context of diabetes and metabolic syndrome.

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail (MDI) containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

-

Maintenance: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. The medium is then refreshed every two days. Mature adipocytes are typically observed within 8-10 days.

Oil Red O Staining for Lipid Accumulation

-

Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

Staining: After washing with water, cells are stained with a freshly prepared Oil Red O solution (0.5% Oil Red O in isopropanol, diluted with water) for 1 hour at room temperature.

-

Quantification: The stained lipid droplets are visualized by microscopy. For quantification, the stain is eluted with isopropanol, and the absorbance is measured at a wavelength of 520 nm.

Western Blot Analysis

-

Protein Extraction: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with primary antibodies against pAMPK (Thr172), total AMPK, pACC (Ser79), total ACC, PPARγ, C/EBPα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

Conclusion

This compound demonstrates significant potential as a modulator of cellular metabolism through its robust activation of the AMPK signaling pathway. The available evidence strongly supports its role in inhibiting adipogenesis by increasing the phosphorylation of AMPK and its downstream target ACC, while concurrently repressing the expression of key adipogenic transcription factors. While the precise upstream mechanisms involving LKB1 and CaMKKβ and the potential downstream effects on GLP-1 secretion remain to be fully elucidated, the current findings establish this compound as a compelling candidate for further investigation in the development of novel therapies for obesity and related metabolic disorders. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic applications of this promising natural compound.

References

- 1. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Kudinoside D: A Technical Guide for Researchers

Foreword: This document provides a comprehensive technical overview of the pharmacological properties of Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) primarily isolated from the leaves of Ilex kudingcha. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular mechanisms and therapeutic potential. While research has predominantly focused on its anti-adipogenic effects, this guide also explores other potential pharmacological activities, highlighting areas ripe for further investigation.

Anti-Adipogenic Properties

This compound has demonstrated significant anti-adipogenic activity, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders. The primary mechanism underlying this effect is the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Quantitative Data on Anti-Adipogenic Effects

The inhibitory effect of this compound on adipogenesis has been quantified in in vitro studies. The following table summarizes the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 (Lipid Accumulation) | 3T3-L1 adipocytes | 59.49 µM | [1] |

Mechanism of Action: AMPK Signaling Pathway

This compound exerts its anti-adipogenic effects by activating the AMPK signaling cascade, a central regulator of cellular energy homeostasis. Activation of AMPK leads to the downstream inhibition of key adipogenic transcription factors.[1]

-

AMPK Activation: this compound increases the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[1]

-

Inhibition of Adipogenic Transcription Factors: The activation of AMPK by this compound leads to the significant repression of major adipogenic transcription factors, including:

-

Confirmation with AMPK Inhibitor: The crucial role of AMPK in the anti-adipogenic effect of this compound was confirmed by co-treatment with the AMPK inhibitor, Compound C. This co-treatment weakened the inhibitory effects of this compound on the expression of PPARγ and C/EBPα.[1]

References

Kudinoside D: A Comprehensive Technical Guide on its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) derived from the leaves of Ilex kudingcha, has emerged as a promising natural compound in the regulation of lipid metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-adipogenic effects of this compound, with a primary focus on its modulation of the AMP-activated protein kinase (AMPK) signaling pathway. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of metabolic disease and drug discovery.

Introduction

Obesity and its associated metabolic disorders, such as hyperlipidemia and nonalcoholic fatty liver disease, represent a growing global health crisis. A key contributor to these conditions is the dysregulation of lipid metabolism, particularly the excessive accumulation of lipids in adipocytes (adipogenesis). This compound, a principal bioactive constituent of "Kudingcha," a traditional Chinese tea, has demonstrated significant potential in mitigating lipid accumulation. This document elucidates the scientific evidence supporting the role of this compound as a modulator of lipid metabolism.

Mechanism of Action: The AMPK Signaling Pathway

The primary mechanism by which this compound exerts its anti-adipogenic effects is through the activation of the AMP-activated protein kinase (AMPK) pathway. AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic processes like fatty acid synthesis to catabolic processes.

This compound treatment leads to an increase in the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC).[1][2] Phosphorylation of ACC inhibits its activity, a critical step that reduces the production of malonyl-CoA, the building block for fatty acid synthesis.

The activation of AMPK by this compound initiates a cascade of downstream events that ultimately suppress adipogenesis:

-

Downregulation of Adipogenic Transcription Factors: Activated AMPK significantly represses the expression of key transcription factors essential for adipocyte differentiation. These include:

The suppression of these master regulators of adipogenesis leads to a coordinated decrease in the expression of their target genes, which are involved in lipid synthesis and storage.

Signaling Pathway Diagram

Caption: this compound activates AMPK, leading to the inhibition of adipogenesis.

Quantitative Data on Anti-Adipogenic Activity

The inhibitory effect of this compound on lipid accumulation has been quantified in in vitro studies using 3T3-L1 preadipocytes, a well-established cell line for studying adipogenesis.

| Parameter | Cell Line | Method | Value | Reference |

| IC₅₀ | 3T3-L1 | Oil Red O Staining | 59.49 μM | |

| Concentration Range Tested | 3T3-L1 | Oil Red O Staining | 0 to 40 μM |

IC₅₀ represents the concentration of this compound that inhibits 50% of the lipid accumulation in differentiating 3T3-L1 adipocytes.

Experimental Protocols

This section provides a detailed methodology for the key experiments used to elucidate the role of this compound in lipid metabolism, based on published research.

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Differentiation: Two days post-confluence, differentiation is induced using a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854).

-

Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with the medium being changed every two days until the cells are fully differentiated into mature adipocytes (typically 8-10 days).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the differentiation medium at various concentrations (e.g., 0, 10, 20, 40 µM). The final concentration of the solvent should be kept constant across all treatments and should not affect cell viability.

Oil Red O Staining for Lipid Accumulation

-

Fixation: Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

Staining: After washing with water, the cells are stained with a freshly prepared Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol) for 1 hour at room temperature.

-

Visualization: The cells are washed with water to remove excess stain. The stained lipid droplets are then visualized and photographed using a microscope.

-

Quantification: To quantify the lipid accumulation, the stained oil droplets are eluted with isopropanol, and the absorbance of the eluate is measured at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on adipogenesis.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, PPARγ, C/EBPα, SREBP-1c, and a loading control like β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant anti-adipogenic properties by activating the AMPK signaling pathway, which subsequently downregulates key adipogenic transcription factors. This leads to a reduction in lipid accumulation, highlighting its potential as a therapeutic agent for obesity and related metabolic disorders.

Future research should focus on:

-

In vivo studies: To validate the efficacy and safety of this compound in animal models of obesity and hyperlipidemia.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Structure-activity relationship studies: To identify the key structural features of this compound responsible for its bioactivity and to potentially synthesize more potent analogs.

-

Clinical trials: To evaluate the therapeutic potential of this compound in human subjects.

This technical guide provides a solid foundation for understanding the role of this compound in lipid metabolism and serves as a valuable resource for guiding future research and development efforts in this promising area.

References

The Discovery and Isolation of Kudinoside D from Kudingcha: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) found in the leaves of Ilex kudingcha C.J. Tseng, commonly known as Kudingcha, has garnered significant interest for its potential therapeutic properties, particularly in the context of metabolic disorders. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for extraction and purification, presents quantitative data on yields, and elucidates the molecular mechanism of its anti-adipogenic effects through the modulation of the AMPK signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Kudingcha, a traditional Chinese beverage, has a long history of use for its purported health benefits, including the treatment of obesity and hyperlipidemia.[1] Scientific investigations have revealed that the therapeutic effects of Kudingcha can be attributed to its rich composition of bioactive compounds, among which triterpenoid saponins (B1172615) are prominent. This compound is one such saponin that has been identified as a key active constituent responsible for the anti-obesity effects of the plant.[2][3] This guide outlines the methodologies for the successful isolation and characterization of this compound, providing a foundation for further research and development.

Extraction and Isolation of this compound

The isolation of this compound from the leaves of Ilex kudingcha is a multi-step process involving extraction, preliminary purification by resin column chromatography, and final purification by semi-preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Extraction and Preliminary Purification

Objective: To obtain a crude extract of triterpenoid saponins from Ilex kudingcha leaves.

Methodology:

-

Sample Preparation: Dried leaves of Ilex kudingcha are pulverized into a fine powder to increase the surface area for efficient extraction.

-

Ethanol (B145695) Extraction: The powdered leaves are extracted with 70% ethanol.[4] This is a common method for extracting saponins from plant materials. The mixture is typically heated and stirred to enhance extraction efficiency.

-

Concentration: The ethanol extract is then concentrated under reduced pressure to remove the solvent, yielding a crude extract.

-

Macroporous Resin Column Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorption resin (e.g., D101 resin) to separate the saponins from other components.[4] The column is first washed with water to remove polar impurities, followed by elution with a gradient of ethanol in water to release the adsorbed saponins.

-

Further Enrichment with MCI-GEL Resin: For a more refined extract, MCI-GEL HP20SS resin can be utilized. Dynamic adsorption and desorption tests are performed to optimize the separation conditions.

Experimental Protocol: Semi-Preparative HPLC Purification

Objective: To isolate pure this compound from the enriched triterpenoid saponin fraction.

Methodology:

-

System: A semi-preparative HPLC system equipped with a photodiode array (PDA) detector or an evaporative light scattering detector (ELSD) is used.

-

Column: A reversed-phase C18 column is typically employed for the separation of saponins.

-

Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often containing a small amount of acid like phosphoric acid to improve peak shape) is used.

-

Fraction Collection: Fractions are collected based on the retention time of this compound, which is determined by running a standard or by analyzing the chromatogram for characteristic peaks.

-

Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC or UPLC-ELSD.

Quantitative Data

The following table summarizes the quantitative data from a study on the isolation and purification of kudinosides from Kudingcha.

| Parameter | Value |

| Starting Material (Crude Extract) | 645.90 mg |

| Total Saponin Content in Crude Extract | 81.51% |

| Refined Extract Yield | 65.24 mg |

| This compound Yield | 4.04 mg |

| Recovery of Total Saponins | 69.76% |

| Fold Increase in Purity | 6.91-fold |

Quantitative Analysis of this compound

A validated ultra-performance liquid chromatography coupled with an evaporative light scattering detector (UPLC-ELSD) method has been developed for the simultaneous determination of several kudinosides, including this compound.

Experimental Protocol: UPLC-ELSD Analysis

Objective: To quantify the amount of this compound in a given sample.

Methodology:

-

Chromatographic System: Waters Acquity UPLC system.

-

Column: Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detection: Evaporative Light Scattering Detector (ELSD).

-

Quantification: A calibration curve is generated using a purified this compound standard. The method demonstrates good linearity (r² > 0.999) and recovery (95-105%).

Method Validation Parameters

| Parameter | Result for this compound |

| Limit of Detection (LOD) | 12.5 - 29.8 ng |

| Limit of Quantification (LOQ) | 41.3 - 98.2 ng |

| Linearity (r²) | > 0.999 |

| Recovery | 95 - 105% |

Biological Activity and Signaling Pathway

This compound has been shown to suppress adipogenesis, the process of fat cell formation, in 3T3-L1 preadipocytes. This anti-obesity effect is mediated through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Mechanism of Action

This compound exerts its anti-adipogenic effects by activating AMPK. Activated AMPK, in turn, phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Furthermore, the activation of AMPK by this compound leads to the downregulation of major adipogenic transcription factors:

-

Peroxisome proliferator-activated receptor γ (PPARγ)

-

CCAAT/enhancer-binding protein-α (C/EBPα)

-

Sterol regulatory element-binding protein 1c (SREBP-1c)

The repression of these transcription factors inhibits the expression of their target genes, which are crucial for adipocyte differentiation and lipid accumulation.

Quantitative Biological Data

| Parameter | Value | Cell Line |

| IC50 for Lipid Droplet Reduction | 59.49 µM | 3T3-L1 adipocytes |

Data from a study on the anti-adipogenic effects of this compound.

Visualizations

Experimental Workflow

Signaling Pathway

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound from Ilex kudingcha. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers aiming to isolate this compound for further study. The elucidation of its mechanism of action via the AMPK signaling pathway highlights its potential as a therapeutic agent for obesity and related metabolic disorders. Further research into the pharmacokinetics, safety, and efficacy of this compound in preclinical and clinical models is warranted to fully explore its therapeutic potential.

References

- 1. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]

- 3. Quantitative analysis of five kudinosides in the large-leaved Kudingcha and related species from the genus Ilex by UPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Ilex kudingcha extracts

An In-depth Technical Guide on the Biological Activity of Ilex kudingcha Extracts

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ilex kudingcha C.J. Tseng, commonly known as Kuding tea, is a traditional Chinese beverage with a long history of medicinal use.[1] Modern pharmacological research has revealed that its extracts, rich in bioactive compounds such as polyphenols and triterpenoid (B12794562) saponins, possess a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, anti-cancer, and metabolic regulatory effects of Ilex kudingcha extracts. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for assessing these activities, and visualizes critical signaling pathways and workflows. The evidence suggests that Ilex kudingcha is a promising source for the development of novel therapeutic agents for a range of diseases.[3]

Introduction

Ilex kudingcha C.J. Tseng is one of the species of evergreen trees used to produce Kuding tea, a beverage known for its bitter taste and medicinal properties.[2] Traditionally, it has been used to refresh the mind, improve eyesight, and remove phlegm.[1] The primary bioactive constituents responsible for its pharmacological effects are polyphenols, including caffeoylquinic acid (CQA) derivatives, and triterpene saponins.[2][4] These compounds have been shown to mediate a variety of health benefits, including antioxidant, anti-inflammatory, anti-cancer, and lipid-lowering activities.[1][5][6] This guide synthesizes the current scientific literature to provide a detailed resource for researchers exploring the therapeutic potential of Ilex kudingcha extracts.

Antioxidant Activity

The antioxidant properties of Ilex kudingcha extracts are primarily attributed to their high content of polyphenolic compounds, which act as potent free radical scavengers.[4][7] These compounds can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.[6]

Quantitative Data: In Vitro Antioxidant Assays

The antioxidant capacity of Ilex kudingcha extracts and their fractions has been quantified using various in vitro assays. The data consistently show a strong correlation between total polyphenol content and antioxidant activity.[7][8]

| Assay Type | Extract/Fraction | Result (IC50 or equivalent) | Reference |

| DPPH Radical Scavenging | Ethyl Acetate Fraction | IC50: 16.3 µg/mL | [9] |

| Hydroxyl Radical (OH) Scavenging | Ethyl Acetate Fraction | IC50: 87.5 µg/mL (non-site-specific) | [9] |

| Hydroxyl Radical (OH) Scavenging | Ethyl Acetate Fraction | IC50: 27.3 µg/mL (site-specific) | [9] |

| Superoxide Radical (O2•−) Scavenging | Ethyl Acetate Fraction | IC50: 1.3 µg/mL | [9] |

| Mitochondrial Peroxidation | Ethyl Acetate Fraction | IC50: 7.1 µg/mL | [9] |

| LDL Oxidation (Cu2+ mediated) | Ethyl Acetate Fraction | IC50: 1.4 µg/mL | [9] |

| LDL Oxidation (AAPH mediated) | Ethyl Acetate Fraction | IC50: 4.8 µg/mL | [9] |

| DPPH Assay Order of Potency | Crude Extract & Fractions | EaF > nBF > CE > WtF > CfF | [7] |

| FRAP Assay Order of Potency | Crude Extract & Fractions | EaF > nBF > CE > WtF > CfF | [7] |

| TEAC Assay Order of Potency | Crude Extract & Fractions | EaF > nBF > CE > CfF > WtF | [7] |

CE: Crude Extract, CfF: Chloroform Fraction, EaF: Ethyl Acetate Fraction, nBF: n-Butanol Fraction, WtF: Water Fraction.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free-radical scavenging activity of Ilex kudingcha extracts.[7][10][11]

Objective: To determine the concentration of extract required to scavenge 50% of DPPH radicals (IC50).

Materials:

-

Ilex kudingcha extract

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol (B145695) (95%)

-

Positive control (e.g., Ascorbic acid, Quercetin)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.[7]

-

Preparation of Extract Solutions: Create a series of dilutions of the Ilex kudingcha extract in methanol (e.g., 10, 50, 100, 250 µg/mL). Prepare similar dilutions for the positive control.

-

Assay Reaction:

-

In a 96-well microplate, add a specific volume of each extract dilution to the wells.

-

Add the DPPH solution to each well. For example, add 100 µL of extract to 100 µL of DPPH solution.

-

For the blank control, use 100 µL of methanol instead of the extract.

-

-

Incubation: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[11]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC50 Determination: Plot the percentage of inhibition against the extract concentrations. The IC50 value is the concentration of the extract that causes 50% inhibition of the DPPH radical.

Mandatory Visualization

Caption: Workflow for DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

Ilex kudingcha extracts exhibit significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Dicaffeoylquinic acids (DiCQAs) are among the active components responsible for this activity.[12]

Signaling Pathways: NF-κB and MAPKs

The anti-inflammatory mechanism of Ilex kudingcha extracts involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[12] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. Extracts from Ilex kudingcha have been shown to prevent the phosphorylation of key proteins in these pathways, including IκBα (an inhibitor of NF-κB) and the MAPKs (ERK, JNK, and p38).[12] This inhibition suppresses the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α, IL-1β, and IL-6.[12][13]

Quantitative Data: Inhibition of Inflammatory Mediators

Studies using LPS-stimulated RAW264.7 macrophage cells demonstrate the potent anti-inflammatory effects of Ilex kudingcha components.

| Mediator | Effect of DiCQAs Pretreatment | Cell Line | Reference |

| Nitric Oxide (NO) | Suppressed production | RAW264.7 | [12] |

| Prostaglandin E2 (PGE2) | Suppressed production | RAW264.7 | [12] |

| TNF-α | Suppressed production | RAW264.7 | [12] |

| IL-1β | Suppressed production | RAW264.7 | [12] |

| IL-6 | Suppressed production | RAW264.7 | [12] |

| iNOS mRNA | Suppressed expression | RAW264.7 | [12] |

| COX-2 mRNA | Suppressed expression | RAW264.7 | [12] |

| Phosphorylated IκBα | Reversed increase | RAW264.7 | [12] |

| Phosphorylated ERK | Reversed increase | RAW264.7 | [12] |

| Phosphorylated JNK | Reversed increase | RAW264.7 | [12] |

| Phosphorylated p38 | Reversed increase | RAW264.7 | [12] |

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This protocol details the measurement of NO production, a key indicator of inflammation, in LPS-stimulated macrophages.

Objective: To quantify the inhibitory effect of Ilex kudingcha extract on NO production.

Materials:

-

RAW264.7 macrophage cell line

-

Ilex kudingcha extract

-

Lipopolysaccharide (LPS)

-

DMEM medium with 10% FBS

-

Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO2) standard

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

-

Pretreatment: Remove the medium and replace it with fresh medium containing various concentrations of the Ilex kudingcha extract. Incubate for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Mandatory Visualization

Caption: Inhibition of NF-κB and MAPK Pathways.

Anti-cancer Activity

Extracts from Ilex kudingcha have demonstrated significant anti-cancer properties in various cancer cell lines, including breast, oral, and colon cancer.[14][15] The primary mechanism is the induction of apoptosis (programmed cell death), along with anti-inflammatory and anti-metastatic effects.[15][16]

Signaling Pathway: Intrinsic Apoptosis

The pro-apoptotic effect of Kuding tea is largely mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[15] The extract alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[15][16] An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of effector caspases, primarily Caspase-9 and Caspase-3, which execute the apoptotic process by cleaving cellular substrates.[15] Kuding tea polyphenols have also been shown to upregulate p53 and p21, key tumor suppressor proteins that can trigger apoptosis.[17]

Quantitative Data: Inhibition of Cancer Cell Growth

Ilex kudingcha extracts inhibit the proliferation of various cancer cell lines in a dose-dependent manner.

| Cell Line | Extract Concentration | Inhibition Rate | Reference |

| MCF-7 (Human Breast Adenocarcinoma) | 50 µg/mL | 19% | [15] |

| MCF-7 (Human Breast Adenocarcinoma) | 100 µg/mL | 58% | [15] |

| MCF-7 (Human Breast Adenocarcinoma) | 200 µg/mL | 81% | [15] |

| TCA8113 (Human Tongue Carcinoma) | 50 µg/mL | 10% | [16] |

| TCA8113 (Human Tongue Carcinoma) | 100 µg/mL | 41% | [16] |

| TCA8113 (Human Tongue Carcinoma) | 200 µg/mL | 75% | [16] |

| BcaCD885 (Buccal Squamous Cell Carcinoma) | 100 µg/mL (polyphenols) | 32.7% sub-G1 cells (apoptosis) | [17] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[16]

Objective: To determine the effect of Ilex kudingcha extract on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, TCA8113)

-

Ilex kudingcha extract

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the Ilex kudingcha extract for a specified period (e.g., 48 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate gently to ensure the crystals are fully dissolved. Measure the absorbance at 540-570 nm.

-

Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell inhibition relative to the untreated control.

Mandatory Visualization

Caption: Intrinsic Apoptosis Pathway Induction.

Effects on Metabolic Disorders

Ilex kudingcha extracts have shown significant potential in preventing and treating metabolic disorders, including obesity, hyperlipidemia, and hyperglycemia, often associated with high-fat diets.[3][18]

Mechanism: LXRβ Antagonism and Lipid Regulation

One of the key mechanisms is the antagonism of the Liver X Receptor beta (LXRβ).[3] LXRs are nuclear receptors that play a central role in regulating cholesterol, fatty acid, and glucose metabolism. By inhibiting LXRβ transactivity, the extract can modulate the expression of target genes involved in lipid synthesis and transport.[3] Animal studies show that the extract can block body weight gain, reduce the size of adipocytes, and lower serum levels of triglycerides, total cholesterol, and LDL-cholesterol.[3][18] It also improves glucose tolerance and reduces lipid accumulation in the liver.[18]

Quantitative Data: In Vivo Metabolic Studies

Preventive and therapeutic studies in C57BL/6 mice fed a high-fat diet (HFD) have provided quantitative evidence of the extract's efficacy.

| Parameter | Model | Treatment | Outcome | Reference |

| Body Weight | HFD Preventive | 0.05% ethanol extract (EK) in diet for 5 weeks | Blocked HFD-induced weight gain | [3][18] |

| Serum Triglycerides | HFD Preventive | 0.05% EK in diet for 5 weeks | Lowered vs. HFD control | [3][18] |

| Serum Cholesterol | HFD Preventive | 0.05% EK in diet for 5 weeks | Lowered vs. HFD control | [3][18] |

| Serum LDL-Cholesterol | HFD Preventive | 0.05% EK in diet for 5 weeks | Lowered vs. HFD control | [3][18] |

| Fasting Blood Glucose | HFD Preventive | 0.05% EK in diet for 5 weeks | Lowered vs. HFD control | [3][18] |

| Glucose Tolerance | HFD Preventive | 0.05% EK in diet for 5 weeks | Improved vs. HFD control | [3][18] |

| Serum Triglycerides | HFD Therapeutic | 50 mg/kg EK (oral gavage) for 2 weeks | Reduced vs. obese control | [3][18] |

| Fasting Blood Glucose | HFD Therapeutic | 50 mg/kg EK (oral gavage) for 2 weeks | Reduced vs. obese control | [3][18] |

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines a typical preventive study to evaluate the effects of an extract on metabolic disorders.[3][18]

Objective: To assess the ability of Ilex kudingcha extract to prevent the development of obesity and related metabolic disturbances in mice fed a high-fat diet.

Animals:

-

C57BL/6 mice (female, 6-8 weeks old)

Diets:

-

Standard Chow Diet (Control)

-

High-Fat Diet (HFD)

-

High-Fat Diet supplemented with Ilex kudingcha extract (e.g., 0.05% w/w)

Procedure:

-

Acclimation: Acclimate mice to the facility for one week.

-

Group Assignment: Randomly divide mice into three groups (n=8-10 per group): Chow, HFD, and HFD + Extract.

-

Treatment Period: Provide the respective diets and water ad libitum for a period of 5-12 weeks.

-

Monitoring:

-

Measure body weight and food intake weekly.

-

-

Metabolic Testing (at the end of the study):

-

Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose load (2 g/kg) via oral gavage. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Serum Analysis: Collect blood via cardiac puncture after fasting. Centrifuge to obtain serum and analyze for triglycerides, total cholesterol, LDL-c, HDL-c, and insulin.

-

-

Tissue Collection: Euthanize the mice and harvest tissues such as the liver and adipose tissue. Weigh the tissues and store them for further analysis (e.g., lipid content, histology, gene expression).

Mandatory Visualization

References

- 1. The large-leaved Kudingcha (Ilex latifolia Thunb and Ilex kudingcha C.J. Tseng): a traditional Chinese tea with plentiful secondary metabolites and potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract [mdpi.com]

- 3. Extract of Kuding tea prevents high-fat diet-induced metabolic disorders in C57BL/6 mice via liver X receptor (LXR) β antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea-From Beverage to Herbal Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The large-leaved Kudingcha (Ilex latifolia Thunb and Ilex kudingcha C.J. Tseng): a traditional Chinese tea with plentiful secondary metabolites and potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tea-science.com [tea-science.com]

- 9. researchgate.net [researchgate.net]

- 10. journal.unisza.edu.my [journal.unisza.edu.my]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects of kudingcha methanol extract (Ilex kudingcha C.J. Tseng) in dextran sulfate sodium-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms Analysis of <i>Ilex Kudingcha</i> in the Treatment of Colon Cancer based on Network Pharmacology [hndk.hainanu.edu.cn]

- 15. Ilex kudingcha C.J. Tseng (Kudingcha) has in vitro anticancer activities in MCF-7 human breast adenocarcinoma cells and exerts anti-metastatic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo anti-cancer activities of Kuding tea (Ilex kudingcha C.J. Tseng) against oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Apoptosis Inducing Effects of Kuding Tea Polyphenols in Human Buccal Squamous Cell Carcinoma Cell Line BcaCD885 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extract of Kuding Tea Prevents High-Fat Diet-Induced Metabolic Disorders in C57BL/6 Mice via Liver X Receptor (LXR) β Antagonism | PLOS One [journals.plos.org]

Kudinoside D: A Triterpenoid Saponin with Anti-Adipogenic Properties as a Potential Anti-Obesity Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Obesity, a global health crisis, necessitates the exploration of novel therapeutic agents. Kudinoside D, a triterpenoid (B12794562) saponin (B1150181) derived from the leaves of Ilex kudingcha, has emerged as a promising candidate. Traditionally used in Chinese medicine for its metabolic benefits, recent scientific evidence elucidates the molecular mechanisms underlying its potential anti-obesity effects. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its anti-adipogenic properties, mechanism of action, and the supporting in vitro and in vivo evidence. Detailed experimental protocols and visual representations of the key signaling pathways are included to facilitate further research and development in this area.

Introduction

This compound is a key bioactive constituent of "Kudingcha," a traditional Chinese tea made from the leaves of the Ilex kudingcha plant.[1][2][3] This tea has a long history of use for treating obesity and hyperlipidemia.[1][2][3] this compound belongs to the class of triterpenoid saponins, which are known for their diverse pharmacological activities.[1][2][3] This whitepaper will delve into the scientific evidence supporting this compound's potential as an anti-obesity agent, with a focus on its molecular mechanism of action in adipocytes.

In Vitro Evidence: Anti-Adipogenic Effects of this compound

The primary evidence for the anti-obesity potential of this compound comes from in vitro studies on the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.

Inhibition of Adipocyte Differentiation and Lipid Accumulation

Research has demonstrated that this compound effectively suppresses the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.[1][2][3] This inhibitory effect is dose-dependent, with a significant reduction in cytoplasmic lipid droplets observed upon treatment with this compound.[1][2][3] The half-maximal inhibitory concentration (IC50) for the reduction of lipid droplets has been determined to be 59.49μM.[1][2][3]

Molecular Mechanism of Action: The AMPK Signaling Pathway

The anti-adipogenic effects of this compound are primarily mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3] AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from energy storage to energy production.

Key molecular events in this compound-mediated AMPK activation include:

-

Increased Phosphorylation of AMPK: this compound treatment leads to a significant increase in the phosphorylation of AMPK, indicating its activation.[1][2][3]

-

Phosphorylation of Acetyl-CoA Carboxylase (ACC): Activated AMPK phosphorylates its downstream target, ACC, a key enzyme in fatty acid synthesis.[1][2][3] This phosphorylation inactivates ACC, thereby inhibiting lipogenesis.

-

Downregulation of Adipogenic Transcription Factors: this compound significantly represses the expression of master adipogenic transcription factors, including:

-

Peroxisome proliferator-activated receptor γ (PPARγ)[1][2][3]

-

Sterol regulatory element-binding protein 1c (SREBP-1c)[1][2][3] The downregulation of these factors further contributes to the suppression of adipogenesis. The inhibitory effects of this compound on PPARγ and C/EBPα expression are diminished when cells are co-treated with an AMPK inhibitor, Compound C, confirming the central role of the AMPK pathway.[1][2][3]

-

Visualizing the Mechanism: Signaling Pathways

Caption: this compound activates AMPK, leading to the inhibition of adipogenesis.

In Vivo Evidence: Studies on Ilex kudingcha Extracts

While in vivo studies using purified this compound are currently lacking in the scientific literature, research on extracts from Ilex kudingcha provides valuable insights into its potential anti-obesity effects in a physiological context.

High-Fat Diet-Induced Obese Mouse Model

An ethanol (B145695) extract of Ilex kudingcha (EK) has been shown to have both preventive and therapeutic effects on metabolic disorders in C57BL/6 mice fed a high-fat diet.[4]

-

Preventive Treatment: When co-administered with a high-fat diet, EK blocked body weight gain, reduced the size of adipocytes, and lowered serum levels of triglycerides, cholesterol, and LDL-cholesterol.[4] It also improved fasting blood glucose levels and glucose tolerance.[4]

-

Therapeutic Treatment: In mice that were already obese, EK treatment reduced the size of white adipocytes and lowered serum triglyceride and fasting blood glucose levels.[4]

Another study using a total saponin extract from Kudingcha in hyperlipidemic mice also demonstrated significant reductions in serum total cholesterol, LDL-cholesterol, and HDL-cholesterol.[2]

It is important to note that these studies were conducted with extracts containing a mixture of compounds, and thus the observed effects cannot be solely attributed to this compound. However, as this compound is a major saponin in Ilex kudingcha, it is plausible that it contributes significantly to these anti-obesity properties.[1][2][3]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (Lipid Droplet Reduction) | 3T3-L1 Adipocytes | 59.49 µM | [1][2][3] |

Table 2: Summary of In Vivo Effects of Ilex kudingcha Extracts

| Study Type | Animal Model | Intervention | Key Findings | Reference |

| Preventive | High-Fat Diet C57BL/6 Mice | 0.05% Ethanol Extract of Ilex kudingcha in diet for 5 weeks | Blocked body weight gain; Reduced adipocyte size; Lowered serum triglycerides, cholesterol, and LDL-c; Improved glucose tolerance. | [4] |

| Therapeutic | High-Fat Diet-Induced Obese C57BL/6 Mice | 50 mg/day/kg Ethanol Extract of Ilex kudingcha by oral gavage for 2 weeks | Reduced white adipocyte size; Lowered serum triglycerides and fasting blood glucose. | [4] |

| Hypolipidemic | High-Fat Diet-Induced Hyperlipidemic Mice | Total Saponins from Kudingcha | Significantly reduced serum total cholesterol, LDL-c, and HDL-c. | [2] |

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes into adipocytes.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Differentiation: Two days post-confluence (Day 0), differentiation is induced by changing the medium to a differentiation cocktail (MDI) containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This compound is added at various concentrations to the treatment groups.

-

Maturation: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, with the respective concentrations of this compound. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, and the medium is changed every two days until the cells are fully differentiated (typically Day 8-10).

Oil Red O Staining for Lipid Accumulation

-

Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

-

Staining: After washing with water, the cells are stained with a freshly prepared Oil Red O solution (0.5 g Oil Red O in 100 ml of isopropanol, diluted with water) for 10-15 minutes at room temperature.

-

Visualization: The cells are then washed with water, and the lipid droplets stained in red are visualized by microscopy.

-

Quantification: For quantitative analysis, the stained lipid droplets are eluted with isopropanol, and the absorbance is measured at a wavelength of 510 nm.

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-AMPK, AMPK, p-ACC, ACC, PPARγ, C/EBPα, SREBP-1c, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Safety

Currently, there is a lack of published data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and safety profile of purified this compound. Saponins, as a class of compounds, are often reported to have poor oral bioavailability. This suggests that further studies are needed to understand the metabolic fate and potential toxicity of this compound before it can be considered for clinical development.

Conclusion and Future Directions

This compound presents a compelling case as a potential anti-obesity agent. In vitro studies have robustly demonstrated its ability to inhibit adipogenesis in 3T3-L1 cells through the activation of the AMPK signaling pathway and subsequent downregulation of key adipogenic transcription factors. While in vivo studies on Ilex kudingcha extracts are promising, there is a critical need for further research using purified this compound in animal models of obesity to definitively establish its efficacy and safety. Future studies should focus on:

-

In vivo efficacy studies: Evaluating the effect of purified this compound on body weight, fat mass, and metabolic parameters in high-fat diet-induced obese animal models.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion profile of this compound.

-

Toxicology studies: Assessing the safety and potential adverse effects of this compound at therapeutic doses.

-

Structure-activity relationship studies: Investigating other kudinosides from Ilex kudingcha to identify potentially more potent anti-obesity compounds.

Addressing these research gaps will be crucial in translating the promising preclinical findings of this compound into a potential therapeutic strategy for the management of obesity.

References

- 1. Kudinoside-D, a triterpenoid saponin derived from Ilex kudingcha suppresses adipogenesis through modulation of the AMPK pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Hypolipidemic Effect of Total Saponins from Kuding Tea in High-Fat Diet-Induced Hyperlipidemic Mice and Its Composition Characterized by UPLC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extract of Kuding Tea Prevents High-Fat Diet-Induced Metabolic Disorders in C57BL/6 Mice via Liver X Receptor (LXR) β Antagonism | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Kudinoside D from Ilex Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kudinoside D is a bioactive triterpenoid (B12794562) saponin (B1150181) found in the leaves of various Ilex species, notably Ilex kudingcha and Ilex latifolia, which are used to make the traditional Chinese tea known as "Kudingcha."[1] This compound, along with other related saponins (B1172615), is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Research has indicated that this compound may play a role in suppressing adipogenesis through the modulation of the AMPK signaling pathway, suggesting its potential as an anti-obesity agent.[2]

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from Ilex leaves. The methodologies described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of this compound and other kudinosides from Ilex leaves.

Table 1: Quantitative Yield of Kudinosides from Crude Extract of Kuding Tea

| Compound | Amount from 645.90 mg Crude Extract (mg) |

| Kudinoside A | 7.04 |

| Kudinoside C | 3.52 |

| This compound | 4.04 |

| Kudinoside F | 4.13 |

| Kudinoside G | 34.45 |

| Total Refined Extract | 65.24 |

Data sourced from "Isolation and Purification of Kudinosides from Kuding Tea by Semi-Preparative HPLC Combined with MCI-GEL Resin"[3][4]

Table 2: Analytical Parameters for Quantification of Kudinosides by UPLC-ELSD

| Parameter | Value |

| Limit of Detection (LOD) | 12.5 - 29.8 ng |

| Limit of Quantification (LOQ) | 41.3 - 98.2 ng |

| Regression Relationship (r²) | > 0.999 |

| Recovery | 95 - 105% |

Data sourced from "Quantitative analysis of five kudinosides in the large-leaved Kudingcha and related species from the genus Ilex by UPLC-ELSD"[1]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from Ilex leaves. The overall workflow is depicted in the diagram below.

Diagram: Experimental Workflow for this compound Extraction and Purification

Caption: Overall workflow for the extraction and purification of this compound.

Protocol 1: Extraction of Crude Saponins from Ilex Leaves

This protocol describes the initial extraction of a crude saponin mixture from dried Ilex leaves using ethanol.

Materials and Equipment:

-

Dried leaves of Ilex kudingcha or Ilex latifolia

-

Grinder or mill

-

70% Ethanol (EtOH)

-

Reflux extraction apparatus or ultrasonic bath

-

Filter paper or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Dry the Ilex leaves at a controlled temperature (e.g., 50-60°C) to a constant weight. Grind the dried leaves into a coarse powder (approximately 20-40 mesh).

-

Extraction:

-

Place the powdered leaves in a round-bottom flask.

-

Add 70% ethanol at a solvent-to-solid ratio of 10:1 (v/w).

-

Perform extraction using one of the following methods:

-

Reflux Extraction: Heat the mixture to reflux for 2 hours. Repeat the extraction process two more times with fresh solvent.

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and extract at a controlled temperature (e.g., 50°C) for 30 minutes. Repeat the extraction process two more times.

-

-

-

Filtration: Combine the extracts from the three extraction cycles and filter through filter paper to remove the solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude saponin extract.

Protocol 2: Preliminary Purification by Macroporous Resin Column Chromatography

This protocol is for the enrichment of total saponins from the crude extract.

Materials and Equipment:

-

Crude saponin extract

-

Macroporous adsorption resin (e.g., AB-8, HP20SS MCI-GEL)

-

Glass chromatography column

-

Deionized water

-

Ethanol (various concentrations: 30%, 50-60%)

-

Fraction collector (optional)

Procedure:

-

Resin Preparation: Pre-treat the macroporous resin by washing it with ethanol followed by deionized water to remove any impurities.

-

Column Packing: Pack the prepared resin into a glass column to the desired bed volume.

-

Sample Loading: Dissolve the crude extract in deionized water and load it onto the column at a controlled flow rate.

-

Washing: Wash the column with deionized water to remove sugars, pigments, and other highly polar impurities. Subsequently, wash with a low concentration of ethanol (e.g., 30%) to remove other impurities.

-

Elution: Elute the saponins from the resin using a 50-60% ethanol solution. Collect the eluate.

-